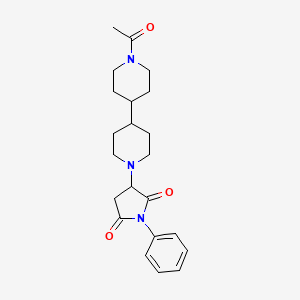![molecular formula C24H24FN3O2 B11048061 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048061.png)
8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a dimethyl group, and a phenylpiperazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the quinoline core, introduction of the fluorine atom, and attachment of the phenylpiperazine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced quinoline derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: For its potential use in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-quinolones
- 1H-indole-3-carbaldehyde derivatives
- Imidazole-containing compounds .
Uniqueness
What sets 8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, for example, can enhance the compound’s stability and bioavailability, while the phenylpiperazine moiety may contribute to its binding affinity for certain biological targets .
Properties
Molecular Formula |
C24H24FN3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-fluoro-11,11-dimethyl-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H24FN3O2/c1-24(2)14-16(15-26-8-10-27(11-9-26)18-6-4-3-5-7-18)19-12-17(25)13-20-21(19)28(24)23(30)22(20)29/h3-7,12-14H,8-11,15H2,1-2H3 |
InChI Key |
IAJQUYWGFYECQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)

![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)

![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
![2-[2,5-Dioxo-7-(3-thienyl)-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11048059.png)
![3-(3,5-Difluorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048069.png)
![2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B11048073.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)

